8-Mercaptocaffeine

描述

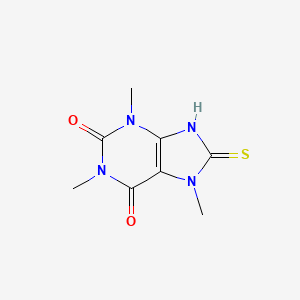

8-Mercaptocaffeine is a derivative of caffeine, where a thiol group replaces one of the hydrogen atoms in the caffeine molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Mercaptocaffeine typically involves the reaction of caffeine with thiourea in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the thiol group from thiourea replaces a hydrogen atom on the caffeine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions: 8-Mercaptocaffeine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.

Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Alkylated derivatives of this compound.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent research has indicated that 8-mercaptocaffeine and its derivatives exhibit promising anticancer properties. A study demonstrated the synthesis of novel this compound derivatives that showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth, making these compounds potential candidates for further development as chemotherapeutic agents .

2. Antioxidant Properties

this compound has been investigated for its antioxidant capabilities. Its ability to scavenge free radicals can contribute to reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Research findings suggest that this compound could serve as a protective agent against cellular damage caused by oxidative stress .

3. Neuroprotective Effects

The compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This property highlights its potential use in developing therapeutic strategies for neurodegeneration .

Electrochemical Applications

1. Sensor Development

this compound has been utilized in the development of electrochemical sensors for detecting biomolecules like dopamine. The compound's thiol group enhances the sensor's sensitivity and selectivity, allowing for real-time monitoring of neurotransmitter levels in biological samples. This application is particularly relevant in neuroscience research and clinical diagnostics .

2. Conductive Materials

Research has explored the incorporation of this compound into conductive polymer matrices to create advanced materials for electronic applications. These materials can be used in flexible electronics and energy storage devices due to their enhanced conductivity and stability under various environmental conditions .

Material Science Applications

1. Nanocomposites

The integration of this compound into nanocomposite materials has been studied for potential applications in drug delivery systems. The compound's ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals, improving therapeutic efficacy .

2. Coatings

The use of this compound in protective coatings has been investigated due to its antioxidant properties. These coatings can provide a barrier against environmental factors, prolonging the lifespan of materials used in various industries, including construction and automotive .

Case Studies

作用机制

The mechanism of action of 8-Mercaptocaffeine involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

相似化合物的比较

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Mercaptopurine: Used as an antineoplastic agent in leukemia treatment.

Comparison: 8-Mercaptocaffeine is unique due to its combination of a caffeine backbone with a thiol group, which imparts distinct chemical and biological properties. Unlike 8-Hydroxyquinoline, which primarily exhibits antimicrobial activity, this compound has broader applications, including potential use in radioprotection and chemotherapeutics .

生物活性

8-Mercaptocaffeine, a derivative of caffeine, has garnered attention for its potential biological activities, particularly in the fields of oncology and cellular biology. This compound is characterized by the substitution of a thiol group at the 8-position of the caffeine molecule, which may enhance its pharmacological properties compared to caffeine itself. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through various chemical modifications of caffeine. The introduction of a thiol group at the 8-position alters its interaction with biological targets, potentially enhancing its efficacy as an anticancer agent. The synthesis typically involves halogenation followed by nucleophilic substitution reactions, allowing for the formation of diverse derivatives with varying biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A study demonstrated that synthesized 8-alkylmercaptocaffeine derivatives induced cell death in different cancer cells via the cGMP signaling pathway . This suggests that these derivatives may interfere with cellular proliferation and survival mechanisms.

-

Mechanisms of Action : The anticancer activity appears to be mediated through multiple pathways, including:

- DNA Damage Induction : Similar to other caffeine derivatives, this compound has been shown to induce DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), which are critical events leading to apoptosis in cancer cells .

- Topoisomerase Inhibition : The compound exhibits functional similarities to ellipticine, a known topoisomerase II inhibitor, suggesting that it may disrupt DNA replication and transcription processes in cancer cells .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antioxidant Activity : Some studies indicate that this compound may possess antioxidant properties, which could mitigate oxidative stress in cells and contribute to its protective effects against cancer development .

- Molecular Docking Studies : Molecular docking simulations have provided insights into how this compound interacts with various biological targets, predicting strong binding affinities with key enzymes involved in cancer progression .

Case Studies and Research Findings

Several case studies have explored the implications of this compound in cancer treatment:

属性

IUPAC Name |

1,3,7-trimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-10-4-5(9-7(10)15)11(2)8(14)12(3)6(4)13/h1-3H3,(H,9,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFGLXCHNDQITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170761 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-74-5 | |

| Record name | Caffeine, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001790745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caffeine, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。